Lipophilicity (LogP): Para‑Hydroxy Isomer is Significantly More Hydrophilic than Ortho‑Hydroxy Analog
The para‑hydroxy substitution on the phenyl ring of 1‑(4‑hydroxyphenyl)pyrrolidine‑2,5‑dione results in a computed LogP of 0.58, compared to 1.11 for the ortho‑hydroxy isomer (CAS 79252‑84‑9) [1][2]. This difference of ΔLogP = 0.53 reflects a substantially lower lipophilicity and predicts superior aqueous solubility and reduced membrane permeability for the para‑isomer.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.58 |
| Comparator Or Baseline | 1‑(2‑Hydroxyphenyl)pyrrolidine‑2,5‑dione (ortho‑isomer): LogP = 1.11 |
| Quantified Difference | ΔLogP = 0.53 (lower lipophilicity for para‑isomer) |
| Conditions | Computed values (XLogP3 / ACD/Labs consensus) |
Why This Matters
The lower LogP of the para‑isomer directly impacts solubility in aqueous buffers and may reduce non‑specific binding in biological assays, making it a preferred choice when hydrophilicity is required.
- [1] ChemBase. 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione – Computed Properties (CBID:120429). View Source
- [2] Chemsrc. CAS No. 79252‑84‑9: 1‑(2‑Hydroxyphenyl)pyrrolidine‑2,5‑dione – Computed LogP. View Source
